molecular formula C11H15ClN2O2 B2803571 5-(Aminomethyl)-3-(p-tolyl)oxazolidin-2-one hydrochloride CAS No. 2034356-94-8

5-(Aminomethyl)-3-(p-tolyl)oxazolidin-2-one hydrochloride

Cat. No.: B2803571
CAS No.: 2034356-94-8
M. Wt: 242.7
InChI Key: OOMYPIPNQMIVCT-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-(p-tolyl)oxazolidin-2-one hydrochloride is a chemical compound that belongs to the oxazolidinone class. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The compound also features an aminomethyl group and a p-tolyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(p-tolyl)oxazolidin-2-one hydrochloride typically involves the reaction of p-tolylamine with glycidol to form an intermediate, which is then reacted with formaldehyde and ammonium chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-(p-tolyl)oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazolidinones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various oxazolidinone derivatives, amine derivatives, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Aminomethyl)-3-(p-tolyl)oxazolidin-2-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(p-tolyl)oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4β-Phenyl-5α-(p-tolyl)oxazolidin-2-one
  • 3-(p-Tolyl)-4,5-dihydro-1,3-oxazolidin-2-one

Uniqueness

Compared to similar compounds, 5-(Aminomethyl)-3-(p-tolyl)oxazolidin-2-one hydrochloride is unique due to the presence of the aminomethyl group, which enhances its reactivity and potential biological activity. This structural feature distinguishes it from other oxazolidinone derivatives and contributes to its versatility in various applications.

Properties

IUPAC Name

5-(aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-8-2-4-9(5-3-8)13-7-10(6-12)15-11(13)14;/h2-5,10H,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMYPIPNQMIVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(OC2=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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